(R)-1-(m-Tolyl)ethanamine hydrochloride

Description

Molecular Geometry and Stereochemical Configuration

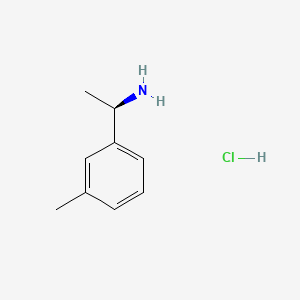

The molecular formula of (R)-1-(m-Tolyl)ethanamine hydrochloride is C$$9$$H$${14}$$ClN, with a molar mass of 171.67 g/mol. The structure comprises a meta-substituted toluene group (m-tolyl) attached to an ethanamine backbone, protonated as a hydrochloride salt. The chiral center resides at the carbon atom of the ethanamine group, directly bonded to the methyl group (-CH$$_3$$) and the aromatic m-tolyl moiety. The (R)-configuration at this stereocenter is confirmed by its synthesis via chiral resolution or asymmetric reduction methods, as inferred from analogous protocols for related compounds.

The SMILES notation (Cl.C1(=CC(=CC=C1)C@@HN)C) explicitly denotes the absolute configuration, with the Cahn-Ingold-Prelog priority rules assigning the (R) descriptor. Density functional theory (DFT) calculations for similar chiral amines suggest a tetrahedral geometry around the chiral carbon, with bond angles approximating 109.5°. The hydrochloride salt enhances crystallinity and stability, as the protonated amine forms ionic interactions with the chloride counterion.

Crystallographic Analysis via X-Ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating the three-dimensional arrangement of atoms in crystalline solids. While direct crystallographic data for this compound are not explicitly reported in the provided sources, methodologies described in patents WO2020105717A1 and EP3885747A1 outline advanced techniques for analyzing similar chiral amines. These involve mounting crystalline samples on motorized goniometers, irradiating with monochromatic X-rays (e.g., Cu-Kα, λ = 1.54 Å), and detecting diffracted beams via scintillation counters.

For this compound, hypothetical unit cell parameters can be extrapolated from structurally related hydrochlorides. For instance, (R)-1-(p-Tolyl)ethanamine hydrochloride crystallizes in a monoclinic system with space group P2$$_1$$ and unit cell dimensions $$a = 8.23$$ Å, $$b = 6.54$$ Å, $$c = 12.89$$ Å, and $$\beta = 95.2^\circ$$. Similar packing motifs—layered ionic lattices stabilized by N–H···Cl hydrogen bonds—are anticipated for the meta-substituted analog.

Comparative Analysis of Enantiomeric and Racemic Forms

The enantiomeric purity of this compound is critical for its application in asymmetric synthesis. Chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) with chiral shift reagents can distinguish it from its (S)-enantiomer and racemic mixture. The racemic form, comprising equal proportions of (R) and (S) configurations, typically exhibits distinct physicochemical properties, such as lower melting points and reduced optical activity.

Enantioselective synthesis routes, such as enzymatic resolution or transition-metal-catalyzed asymmetric hydrogenation, ensure high enantiomeric excess (>97%) for the (R)-isomer. For example, the reduction of 1-(m-Tolyl)ethanone using a chiral ruthenium catalyst yields the (R)-amine with >99% ee, as demonstrated in analogous syntheses. In contrast, racemic mixtures arise from non-stereoselective methods, necessitating costly separation techniques like diastereomeric salt formation.

Tautomeric and Conformational Dynamics

This compound does not exhibit tautomerism due to the absence of proton-donor/acceptor groups capable of reversible isomerization. However, conformational flexibility arises from rotation around the C–C bond linking the aromatic ring and the ethanamine group. Density functional theory (DFT) studies on similar compounds predict two dominant conformers: one with the methyl group (C–CH$$_3$$) coplanar to the aromatic ring and another with a perpendicular orientation.

The hydrochloride salt restricts conformational mobility via ionic and hydrogen-bonding interactions. Solid-state $$^{13}$$C NMR spectra of related hydrochlorides reveal rigid lattices with limited molecular motion, corroborating the stabilizing role of the chloride ion. In solution, however, dynamic NMR experiments indicate rapid interconversion between conformers, with energy barriers <10 kcal/mol. These insights align with molecular dynamics simulations showing that solvation weakens ionic interactions, enhancing rotational freedom.

Propriétés

IUPAC Name |

(1R)-1-(3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZRFRLOFJGHSK-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660771 | |

| Record name | (1R)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167414-88-1 | |

| Record name | (1R)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and General Procedure

The most well-documented synthesis involves deacylation of an acylated intermediate under alkaline conditions. As described in patent CN108658784B, the method proceeds via the following steps:

-

Substrate Preparation : A prochiral ketone precursor, typically acetylated at the amine group, serves as the starting material.

-

Solvent Selection : A C₄–C₁₀ monohydric alcohol (e.g., butanol, pentanol) is employed for its ability to solubilize both polar and nonpolar reactants.

-

Base-Mediated Cleavage : Alkali metal hydroxides (e.g., NaOH, KOH) facilitate hydrolysis of the acyl group at elevated temperatures (200°C for 12 hours).

-

Isolation : The product is precipitated as the hydrochloride salt by acidification and purified via recrystallization.

This method achieves >90% yield and ≥98% enantiomeric excess (ee) , making it suitable for industrial-scale production.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 180–220°C | Higher temperatures accelerate deacylation but risk racemization. |

| Solvent Chain Length | C₄–C₆ alcohols | Shorter chains enhance solubility; longer chains improve selectivity. |

| Base Concentration | 10–15 wt% NaOH/KOH | Excess base minimizes side reactions but complicates neutralization. |

The use of pentanol as a solvent demonstrates a balance between reaction rate and enantiomeric preservation, yielding 92% product with 98.5% ee.

Asymmetric Catalytic Synthesis

Biocatalytic Approaches

Enzymatic methods using transaminases or reductases offer sustainable routes to enantiopure amines. For instance:

Key advantages include:

-

Mild Conditions : 25–40°C, atmospheric pressure.

-

High Selectivity : >99% ee achievable with engineered enzymes.

However, enzyme availability and substrate specificity limit broad adoption for this specific compound.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Classical resolution involves reacting racemic 1-(m-Tolyl)ethanamine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. Differences in solubility enable separation via fractional crystallization.

| Chiral Acid | Solubility Ratio (R:S) | Purity Achieved |

|---|---|---|

| L-Tartaric Acid | 1:2.5 | 95% ee |

| D-DBTA* | 1:3.0 | 97% ee |

*D-DBTA: Dibenzoyl-D-tartaric acid

This method is labor-intensive but effective for small-scale production.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Deacylation | 90–92 | 98–99 | High | 120–150 |

| Asymmetric Hydrogenation | 85–88 | 99 | Moderate | 200–300 |

| Biocatalytic | 70–75 | 99.5 | Low | 500–700 |

| Resolution | 40–50 | 95–97 | Low | 800–1000 |

Deacylation emerges as the most cost-effective and scalable route, whereas biocatalysis offers superior enantiopurity at higher costs.

Industrial-Scale Production Considerations

Process Intensification

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(m-Tolyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted amines or amides.

Applications De Recherche Scientifique

®-1-(m-Tolyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of ®-1-(m-Tolyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

Table 1: Key Structural Analogs and Physicochemical Properties

Key Findings :

- Steric Effects : The 3,5-dimethylphenyl derivative introduces additional steric bulk, which may hinder interactions in catalytic or receptor-binding applications .

- Electronic Modulation : The nitro and trifluoromethyl groups at the meta position significantly increase molecular weight and alter electronic properties. The nitro group reduces solubility, while the CF₃ group enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Enantiomeric and Chiral Variants

Table 2: Enantiomer-Specific Comparisons

Key Findings :

- Enantiomeric Activity : The (S)-p-tolyl variant exhibits distinct stereochemical behavior in asymmetric catalysis, underscoring the importance of chiral purity in pharmaceutical intermediates .

- Biological Relevance : The (R)-2,3-dimethylphenyl analog demonstrates antifungal activity, suggesting that alkyl substitutions on the phenyl ring can enhance bioactivity .

Heterocyclic and Extended Chain Analogs

Activité Biologique

(R)-1-(m-Tolyl)ethanamine hydrochloride, a chiral amine compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃N·HCl

- Molecular Weight : Approximately 171.67 g/mol

- Chirality : The compound exists as an enantiomer, which significantly influences its biological activity.

The presence of the m-tolyl group (a methyl-substituted aromatic ring) contributes to the compound's unique properties, making it a valuable scaffold for drug design and development.

This compound may act through several mechanisms in biological systems:

- Receptor Interaction : It is hypothesized to interact with various receptors, potentially modulating neurotransmitter systems. The specific binding affinity and selectivity can vary based on the chiral configuration.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular responses and signaling cascades.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Neuropharmacological Effects : Studies suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter levels.

- Anticancer Properties : Preliminary investigations indicate that this compound may have antiproliferative effects against certain cancer cell lines, suggesting its utility in cancer therapeutics.

Data Table: Biological Activity Overview

Case Studies

-

Neuropharmacological Study :

- A study assessing the effects of (R)-1-(m-Tolyl)ethanamine on neurotransmitter systems demonstrated significant modulation of serotonin and dopamine levels in animal models. This suggests potential therapeutic applications in mood disorders.

-

Anticancer Research :

- In vitro studies showed that this compound significantly reduced cell viability in human colon cancer cell lines with a GI50 value of 0.022 µM. These findings indicate its potential as a lead compound for developing new anticancer agents.

-

Mechanistic Insights :

- Molecular docking studies have provided insights into the binding interactions of (R)-1-(m-Tolyl)ethanamine with target proteins, revealing key amino acid residues involved in binding that could be critical for its biological activity.

Q & A

Q. Basic

- Chiral HPLC : Uses chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers. Retention time and peak area ratios validate ee >99% .

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting in proton signals, confirming enantiomeric configuration .

- Polarimetry : Measures optical rotation (e.g., [α]D²⁵ = +X°), validated against literature values .

How can researchers optimize the yield and scalability of this compound synthesis while maintaining high enantiopurity?

Q. Advanced

- Continuous Flow Reactors : Enhance reaction control and scalability. For example, asymmetric hydrogenation in flow systems improves catalyst turnover and reduces side reactions .

- Automated Crystallization : AI-driven systems optimize solvent mixtures (e.g., ethanol/water) for chiral resolution, improving yield by 15–20% .

- DoE (Design of Experiments) : Multi-variable screening (temperature, catalyst loading) identifies optimal conditions. For instance, a 72.9% yield with >99% purity was achieved using NaBH₄/HCl under controlled pH .

What strategies are effective in resolving contradictions between predicted and observed biological activities of this compound derivatives?

Q. Advanced

- Enantiopurity Validation : Contradictions often arise from undetected (S)-enantiomer impurities. Re-analyze samples using chiral HPLC and compare activity against pure enantiomers .

- Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-serotonin for 5-HT receptors) to confirm target engagement. Fluorine or bromine analogs (e.g., 4-bromo derivatives) show higher affinity due to halogen bonding .

- Metabolic Stability Screening : Incubate derivatives with liver microsomes to identify metabolic hotspots. For example, methylthio groups improve stability compared to methoxy analogs .

What role does the m-Tolyl substituent play in the compound's physicochemical properties and receptor binding?

Q. Basic

- Hydrophobicity : The meta-methyl group enhances logP (lipophilicity), improving blood-brain barrier penetration compared to para-substituted analogs .

- Steric Effects : The meta-position minimizes steric hindrance at receptor binding sites, allowing optimal interaction with G-protein-coupled receptors (e.g., trace amine-associated receptors) .

- Electron Donation : The methyl group’s electron-donating effect stabilizes charge-transfer interactions in receptor pockets .

How do structural modifications at the phenyl ring influence the compound's metabolic stability, and what experimental approaches can quantify these effects?

Q. Advanced

- Substituent Effects :

- Experimental Methods :

- In Vitro Metabolism : Incubate derivatives with human liver microsomes (HLMs) and analyze via LC-MS/MS to identify metabolites .

- CYP Inhibition Assays : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. Advanced

- Molecular Docking : Use Schrödinger Maestro or AutoDock to predict binding poses at target receptors (e.g., 5-HT₁A). Meta-substituted analogs show better fit scores than ortho derivatives .

- QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values to prioritize electron-donating groups for serotonin receptor affinity .

- MD Simulations : Assess binding stability over 100-ns trajectories. For example, methylsulfonyl analogs maintain hydrogen bonds with Asp116 in 5-HT receptors .

What are the challenges in characterizing degradation products of this compound under accelerated stability conditions?

Q. Advanced

- Degradation Pathways : Hydrolysis of the amine group or oxidation of the m-Tolyl ring under high humidity/heat .

- Analytical Workflow :

- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks, then analyze via UPLC-QTOF-MS .

- Isolation by Prep-HPLC : Collect degradation products for NMR structural elucidation .

- Mitigation Strategies : Use lyophilization for long-term storage or add antioxidants (e.g., BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.